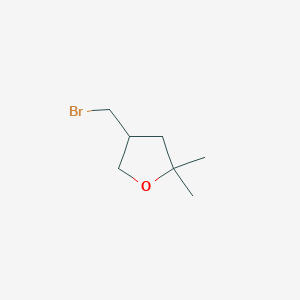![molecular formula C22H26N2 B6599876 (1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane CAS No. 1786427-57-3](/img/structure/B6599876.png)
(1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane, also known as DBDTD, is a bicyclic azatricyclic compound that has been studied for its potential applications in various scientific research fields. It is an organic compound containing two benzyl groups and a nitrogen atom. The structure of this compound is unique and has been studied for its potential applications in various scientific research fields.
Mechanism of Action
(1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane has been studied for its potential applications in various scientific research fields. The mechanism of action of this compound is not well-understood, but it is believed to be due to its ability to interact with various molecules. It is believed that the nitrogen atom in the compound is able to interact with a variety of molecules, allowing it to act as a catalyst or a ligand. Additionally, the benzyl groups are believed to be able to interact with various molecules, allowing it to act as a catalyst or a ligand.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well-understood. However, it has been studied for its potential applications in various scientific research fields. It has been shown to be able to interact with various molecules, allowing it to act as a catalyst or a ligand. Additionally, it has been studied for its potential use in drug delivery systems, as it has been shown to interact with various drug molecules.
Advantages and Limitations for Lab Experiments
(1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane has several advantages for laboratory experiments. It is a stable compound that can be synthesized easily and is relatively inexpensive. Additionally, it has been shown to be able to interact with various molecules, allowing it to act as a catalyst or a ligand. However, it has some limitations as well. It is a relatively small molecule, so it may not be able to interact with larger molecules. Additionally, the reaction conditions for the synthesis of this compound are relatively harsh and require the use of an inert atmosphere.
Future Directions
The potential future directions for (1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane are numerous. It has been studied for its potential applications in various scientific research fields, including organic synthesis, coordination chemistry, and drug delivery systems. Additionally, it has been studied for its potential use as a reagent in the synthesis of other organic compounds. Additionally, it has been studied for its potential use in the synthesis of polymers and other materials. Finally, it has been studied for its potential use in the development of new drugs.
Synthesis Methods
The synthesis of (1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane has been studied extensively. The most common method of synthesis is a two-step synthesis that involves the reaction of a benzyl halide with a nitrogen-containing compound. The first step involves the formation of a benzyl azide, which is then reacted with a diazonium compound to form the desired product. The reaction is carried out in an inert atmosphere and requires the use of a catalyst. The reaction is typically carried out at a temperature of -78°C to -80°C.
Scientific Research Applications
(1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane has been studied for its potential applications in various scientific research fields. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in the synthesis of other organic compounds. It has also been used in the synthesis of polymers and other materials. Additionally, it has been studied for its potential use in drug delivery systems, as it has been shown to be able to interact with various drug molecules.
properties
IUPAC Name |
4,9-dibenzyl-4,9-diazatricyclo[5.3.0.02,6]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2/c1-3-7-17(8-4-1)11-23-13-19-20(14-23)22-16-24(15-21(19)22)12-18-9-5-2-6-10-18/h1-10,19-22H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCAEQSWBICYOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1CC3=CC=CC=C3)C4C2CN(C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine](/img/structure/B6599813.png)


![Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B6599832.png)
![2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6599835.png)




![tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B6599871.png)

![2-({2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}amino)acetic acid](/img/structure/B6599893.png)
![1-{5-fluoro-4-[4-(3-methoxypropoxy)phenyl]pyrimidin-2-yl}-N-{3-methyl-1-azabicyclo[2.2.2]octan-3-yl}piperidine-4-carboxamide](/img/structure/B6599899.png)